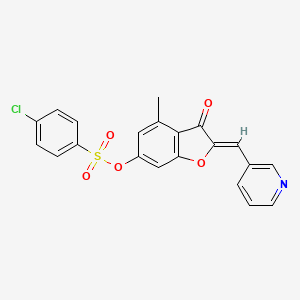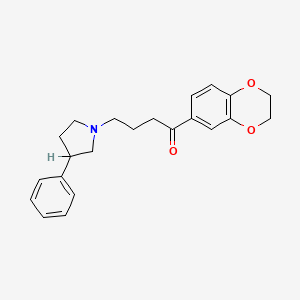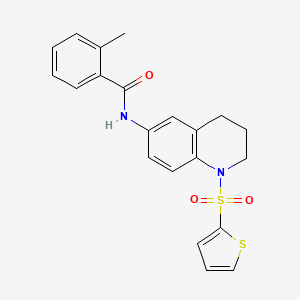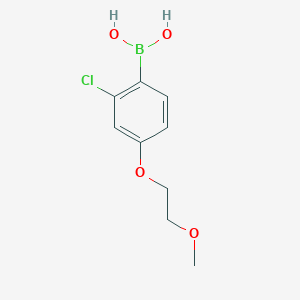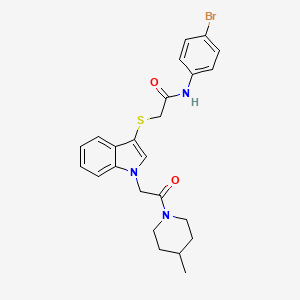
1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the preparation of intermediates like 3-(pyridin-3-yloxyl)-1,2-epoxypropane, followed by epoxy cleavage with phenylpiperazine to yield the final products. For instance, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives is reported to have an effective yield above 68% . Similarly, a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized for biological testing . These methods could potentially be adapted for the synthesis of "1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride".
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized using techniques such as MS, 1H, and 13C-NMR data . These techniques help confirm the structure of the synthesized compounds. The stereochemistry of related compounds is also crucial, as seen in the stereocontrolled synthesis of enantiomers using methods like Sharpless asymmetric dihydroxylation and hydrolytic kinetic resolution .
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through their biological activities. For example, the trypanocidal activity of pyrrolopyridinyl-propanol derivatives against Trypanosoma cruzi was evaluated, with some compounds showing high activity but also host cell toxicity . The use of chiral auxiliaries in asymmetric aldol reactions with benzaldehyde demonstrates the stereoselective capabilities of pyrrolidinyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and stereochemistry. The enantiomeric purity of synthesized compounds is determined by capillary electrophoresis . The stereoselectivity in reactions is affected by factors such as temperature, solvent, and chelating agents . These properties are essential for the compound's biological activity and its potential therapeutic applications.
科学的研究の応用
Chemical Analysis and Identification
Chemical compounds similar to 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, especially those involving pyrrolidine rings, are often subjects of analytical studies to understand their structure, metabolism, and pharmacokinetics. For instance, studies on other pyrrolidinophenone derivatives, such as pyrrolidinovalerophenone, have focused on their identification, analytical characterization, and metabolic pathways using techniques like NMR spectroscopy, GC-MS, and LC-MS/MS (Ameline et al., 2019). This approach could be applied to this compound for its detailed analytical profile and understanding its behavior in biological systems.
Pharmacokinetics and Metabolism
Compounds with structural similarities to this compound are often studied for their absorption, distribution, metabolism, and excretion (ADME) profiles. Research in this area aims to understand how these compounds are processed in the body and their potential therapeutic or toxicological effects. For example, studies on various pharmacological agents have detailed their metabolic pathways, identifying primary metabolites and routes of excretion (He et al., 2009; Shilling et al., 2010). Similar investigations could reveal how this compound is metabolized and its potential implications for drug development or toxicological assessment.
特性
IUPAC Name |
1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-12-4-6-14(7-5-12)17-11-13(16)10-15-8-2-3-9-15;/h4-7,13,16H,2-3,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJJESRKADIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)
![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)
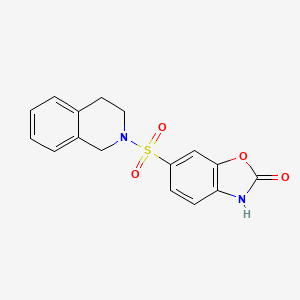

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)
